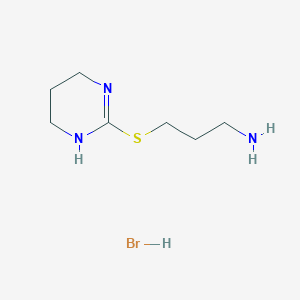

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide

Description

Historical context and discovery

The historical development of this compound is intrinsically linked to the broader evolution of tetrahydropyrimidine chemistry. The foundational work in this field traces back to 1888 when Hofmann first prepared a 1,4,5,6-tetrahydropyrimidine derivative, although his initial attempts did not yield pure compounds. This pioneering investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine. The description of procedures and compounds remained vague during these early investigations, with no yields or physical constants reported for the synthesized materials.

The systematic development of tetrahydropyrimidine synthesis gained momentum in subsequent decades. In 1899, Harries and Haga made significant contributions by fusing the dihydrochloride of 2,4-pentanediamine with sodium acetate to prepare 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. This work established important precedents for the condensation approaches that would later enable the synthesis of more complex derivatives. The principal synthetic route to 1,4,5,6-tetrahydropyrimidines involves the condensation of a 1,3-diamine with an oxidized carbon atom of another molecule, followed by cyclization between the two ends of the condensed intermediate.

Brown and Evans later developed a more efficient synthesis for 1,4,5,6-tetrahydropyrimidines by refluxing the salt of an amidine derivative with 1,3-propanediamine. This process represented a short, one-step synthesis yielding products in high yields and could be applied to compounds where the halide ion was chloride, bromide, or acetate, and the substituent group could be hydrogen, methyl, butyl, benzyl, phenyl, or amino. The evolution of these synthetic methodologies provided the foundation for accessing more sophisticated derivatives such as this compound.

Position within heterocyclic and organosulfur chemistry

This compound occupies a distinctive position at the intersection of heterocyclic and organosulfur chemistry. The compound exemplifies the sophistication achievable when combining nitrogen-containing heterocycles with sulfur-containing functional groups. Heterocyclic compounds represent a fundamental class of organic molecules, with more than half of known compounds being heterocycles, and 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The tetrahydropyrimidine core of this compound belongs to the broader category of saturated organic heterocycles, which behave similarly to their acyclic derivatives but with modified steric profiles.

The organosulfur component of this molecule introduces additional chemical complexity and functionality. Organosulfur chemistry encompasses various structural classes including sulfides, thiols, disulfides, polysulfides, thioesters, sulfoxides, sulfones, and thiosulfinates. The thioether linkage present in this compound represents a specific subset of sulfide chemistry, where the sulfur atom bridges two carbon-containing moieties. This structural arrangement is particularly significant because thioethers are generally more lipophilic than their ether counterparts, which can influence biological activity and membrane permeability.

The combination of heterocyclic and organosulfur elements in this compound creates opportunities for diverse chemical interactions. Thioacetals and thioketals, which feature carbon-sulfur-carbon-sulfur-carbon bond sequences, represent a subclass of sulfides that are useful in "umpolung" of carbonyl groups and can serve as protecting groups for carbonyl functionalities in organic syntheses. While this compound does not strictly fall into the thioacetal category, the presence of the thioether linkage provides similar opportunities for chemical manipulation and reactivity.

Classification in tetrahydropyrimidine chemistry

Within the broader framework of tetrahydropyrimidine chemistry, this compound represents a substituted derivative of the 1,4,5,6-tetrahydropyrimidine core structure. Recent research has demonstrated that tetrahydropyrimidines, often abbreviated as THPMs in the literature, are well-known for their wide pharmacological activities including antimicrobial, anticancer, and antiviral properties. The systematic study of eleven novel tetrahydropyrimidine derivatives revealed significant biological activities, with compounds showing varying degrees of antibacterial, antifungal, and cytotoxic effects.

The structural classification of this compound places it among the 2-substituted tetrahydropyrimidines, where the sulfur-containing side chain is attached to the carbon atom at position 2 of the six-membered heterocyclic ring. This positioning is particularly significant because modifications at the 2-position can dramatically influence both chemical reactivity and biological activity. The research literature indicates that compounds with specific substituents at this position, such as the thioether-propylamine chain present in our target molecule, can exhibit enhanced stability and modified pharmacological profiles compared to their unsubstituted counterparts.

The hydrobromide salt formation represents another important aspect of the compound's classification. The salts of 1,4,5,6-tetrahydropyrimidines contain the resonating amidinium system and are more stable than the free bases. Therefore, these compounds are preferably handled as their salts, particularly as halide salts, which are non-hygroscopic and provide infrared spectra that represent the cations undistorted by hydrogen bonding. The hydrobromide salt of 1,4,5,6-tetrahydropyrimidine demonstrates remarkable stability, as it can be boiled for four hours in water with no decomposition occurring, in contrast to the free base.

Significance in thioether research

The thioether functionality in this compound contributes significantly to the compound's research value within organosulfur chemistry. Thioethers represent a fundamental class of organosulfur compounds characterized by the presence of a sulfur atom bonded to two carbon atoms, creating a bridging linkage between different molecular fragments. Recent advances in thioether-containing compounds have demonstrated their importance in pharmaceutical research, particularly in the development of lipid-based drug delivery systems and metabolically stable pharmaceutical agents.

Research has shown that thioether-containing molecules often exhibit enhanced metabolic stability compared to their oxygen analogs. This stability advantage stems from the different electronic properties of sulfur compared to oxygen, including lower electronegativity and larger atomic radius, which can influence both chemical reactivity and biological interactions. The incorporation of thioether linkages into pharmaceutical compounds has become a strategy for improving drug stability and bioavailability, as demonstrated in studies involving thioether-lipid conjugates for anti-viral applications.

The specific positioning of the thioether group in this compound creates unique opportunities for structure-activity relationship studies. The research literature indicates that the position of sulfur within organic molecules can significantly impact both pharmacological activity and metabolic stability. The delta position of the thioether in this compound may contribute to optimal balance between biological activity and chemical stability, making it an important model compound for understanding thioether-mediated effects in heterocyclic systems.

The compound also serves as a valuable synthetic intermediate for accessing more complex thioether-containing structures. The presence of both the tetrahydropyrimidine ring and the primary amine functionality provides multiple sites for further chemical modification, enabling the development of compound libraries for biological screening and structure-activity relationship studies.

Overview of structure-property relationships

The molecular structure of this compound, with the molecular formula C₇H₁₆BrN₃S and molecular weight of 254.19 g/mol, exhibits several key structural features that contribute to its chemical and physical properties. The compound's structure can be represented by the SMILES notation NCCCSC1=NCCCN1.[H]Br, which illustrates the connectivity between the tetrahydropyrimidine ring, the thioether bridge, and the propylamine chain.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 435345-26-9 | |

| Molecular Formula | C₇H₁₆BrN₃S | |

| Molecular Weight | 254.19 g/mol | |

| MDL Number | MFCD06801309 | |

| InChI Key | RMGSJXDDWDZLSX-UHFFFAOYSA-N |

The tetrahydropyrimidine ring system provides the compound with significant structural rigidity while maintaining sufficient flexibility for conformational changes. This six-membered saturated heterocycle contains two nitrogen atoms in a 1,3-arrangement, creating an amidinium system when protonated that contributes to the compound's stability as a salt. The ring conformation can adopt various puckered arrangements, influencing the spatial orientation of substituents and potentially affecting biological interactions.

The thioether linkage serves as a flexible connector between the heterocyclic core and the aliphatic side chain. The carbon-sulfur bonds in this region exhibit different bond lengths and angles compared to carbon-oxygen bonds, contributing to distinct conformational preferences and electronic distributions. The sulfur atom's larger size and polarizability compared to oxygen create unique opportunities for non-covalent interactions with biological targets, potentially influencing the compound's binding affinity and selectivity.

The propylamine chain terminating the molecule provides additional functionality through the primary amine group. This basic nitrogen center can participate in hydrogen bonding interactions and can be further derivatized for structure-activity relationship studies. The three-carbon spacer between the thioether linkage and the amine provides optimal flexibility for accessing diverse binding conformations while maintaining appropriate molecular dimensions for biological activity.

The hydrobromide salt formation significantly influences the compound's physical properties, particularly solubility and stability characteristics. The presence of the bromide counterion creates opportunities for ionic interactions and affects the compound's behavior in aqueous and organic solvents. This salt formation also contributes to the compound's crystalline properties and shelf stability, making it suitable for long-term storage and handling in research applications.

Properties

IUPAC Name |

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGSJXDDWDZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424940 | |

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-26-9 | |

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide typically involves the reaction of 1,4,5,6-tetrahydropyrimidine-2-thiol with 3-bromopropylamine hydrobromide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

Substitution: The bromide ion can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide, potassium cyanide; reactions are performed in aqueous or alcoholic solutions at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics. The sulfanyl group in the structure enhances the interaction with bacterial enzymes, thereby increasing efficacy against resistant strains .

Anticancer Properties

Tetrahydropyrimidine derivatives have been explored for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to 3-(1,4,5,6-tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide have demonstrated cytotoxic effects against human cancer cells .

Central Nervous System Effects

The compound may also have potential applications in neuropharmacology. Some studies suggest that tetrahydropyrimidine derivatives can act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. This is attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Case Studies

Mechanism of Action

The mechanism by which 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include:

1,1-Bis(propylamine)-4,4'-bipyridylium (Viologen V2+) (Fig. 2 in ): Synthesized from 3-bromo propylamine hydrobromide, this viologen derivative lacks the tetrahydro-pyrimidine ring but shares the propylamine chain. Its bipyridyl core enables redox activity, contrasting with the hydrogen-bonding capacity of the tetrahydro-pyrimidine in the target compound .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): This sulfonamide derivative replaces the tetrahydro-pyrimidine with a morpholine-pyrimidine hybrid and includes a bulky sulfonamide group. The morpholine ring enhances solubility but reduces conformational flexibility compared to the partially saturated pyrimidine in the target compound .

Stability and Reactivity

- Tetrahydro-pyrimidine vs. Morpholine/Pyrimidine Hybrids : The tetrahydro-pyrimidine in the target compound offers partial saturation, enhancing stability against oxidation compared to fully aromatic pyrimidines (e.g., in ). However, morpholine-containing derivatives () exhibit superior hydrolytic stability due to the ether linkage .

- Thioether (-S-) Linkage : The sulfanyl group in the target compound provides nucleophilic susceptibility, whereas the sulfonamide group in ’s derivative is more resistant to electrophilic attack .

Research Findings and Limitations

- Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution between 2-mercapto-tetrahydro-pyrimidine and 3-bromo propylamine hydrobromide, analogous to the viologen synthesis in .

- Gaps in Data : Direct comparative studies on biological efficacy or thermodynamic stability are absent in the provided evidence. Further experimental validation is required to quantify binding affinities or pharmacokinetic profiles.

Biological Activity

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide (CAS Number: 435345-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The molecular formula of 3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)-propylamine hydrobromide is with a molecular weight of approximately 186.27 g/mol. The compound features a tetrahydropyrimidine ring which is known for its diverse pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar pyrimidine derivatives. For instance, compounds with a pyrimidine scaffold have shown significant antiproliferative effects against various cancer cell lines. A relevant study demonstrated that derivatives with modifications on the pyrimidine ring exhibited half-maximal effective concentration (EC50) values as low as 1.68 µM against HepG2 and A549 cancer cells, indicating strong antagonist activity .

The biological activity of 3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)-propylamine hydrobromide may be attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. Inhibitors of NAMPT have been shown to induce apoptosis in cancer cells through caspase activation and poly ADP-ribose polymerase cleavage .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring significantly influence biological activity. For example:

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| 6A | 1.68 ± 0.22 | HepG2 |

| 6B | >100 | Normal Cells |

| 6C | <10 | A549 |

These findings suggest that specific substitutions can enhance or diminish the antiproliferative effects of these compounds .

Study on Pyrimidine Derivatives

In a study focusing on pyrimidine derivatives, researchers synthesized several compounds and evaluated their biological activities. The compound 6A was identified as a potent RXRα antagonist and showed significant inhibition of cell viability in cancer cells while sparing normal cells from cytotoxicity . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Antimicrobial Activity

Additionally, related compounds have demonstrated moderate antimicrobial efficacy against various bacterial and fungal strains. This suggests that the tetrahydropyrimidine core may also be beneficial in developing antibiotics or antifungal agents .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield. For example:

- Use a central composite design to explore non-linear relationships between variables.

- Apply ANOVA to determine statistically significant factors (e.g., reaction time vs. pH).

- Validate predictions with small-scale trials before scaling up.

Example DOE Table:

| Variable | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 65 vs. 78 |

| Catalyst (mol%) | 0.5 | 2.0 | 72 vs. 85 |

| Solvent (Polarity) | DCM | DMF | 68 vs. 81 |

Refer to statistical methods in chemical process optimization .

Basic: Which analytical techniques are most robust for characterizing the structural integrity of this compound?

Methodological Answer:

Combine multi-modal analytical approaches to confirm structure and purity:

- NMR Spectroscopy : Use H/C NMR to verify sulfanyl-propylamine backbone and hydrobromide salt formation.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline).

- HPLC-PDA : Assess purity (>98%) and detect byproducts.

Critical Note: Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT, MP2) with experimental kinetics:

Use reaction path search algorithms to map energetically feasible pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

Compare computed activation energies with experimental Arrhenius plots.

Identify intermediates via in situ FTIR or Raman spectroscopy.

Apply microkinetic modeling to reconcile discrepancies between predicted and observed rate constants.

Example Workflow:

Experimental kobs (s⁻¹) → Computational ΔG‡ (kcal/mol) → Validation via isotopic labeling.

Advanced: What methodologies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Design a stability-indicating study using accelerated degradation protocols:

- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light.

- Analytical Monitoring : Track degradation via UPLC-MS/MS to identify breakdown products.

- Kinetic Modeling : Apply the Eyring equation to extrapolate shelf-life under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.